H-Arg-Arg-AMC Hydrochloride

Description

Significance of Protease Activity in Biological Systems

Proteases, also known as peptidases or proteinases, are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. wikipedia.org This fundamental process is integral to a multitude of physiological functions. nih.govresearchgate.net Initially perceived as simple digestive enzymes for protein catabolism, it is now understood that proteases are highly specific and play crucial regulatory roles. wikipedia.orgnih.gov

The significance of protease activity spans a wide spectrum of biological processes:

Cellular Regulation: Proteases are key regulators of numerous cellular processes. They are involved in DNA replication, cell proliferation and differentiation, and even programmed cell death (apoptosis). nih.govresearchgate.netbyjus.com By activating or deactivating enzymes, transcription factors, and receptors, they help control cellular signaling and information processing. nih.govwikipedia.org

Physiological Processes: Their influence extends to systemic functions such as blood coagulation, wound healing, and immune responses. wikipedia.orgnih.govbyjus.com For instance, proteases like thrombin are essential for the blood-clotting cascade. wikipedia.org

Tissue Dynamics: Proteases are involved in tissue morphogenesis, remodeling, and repair. nih.gov

Disease Pathogenesis: Dysregulation of protease activity is implicated in a variety of diseases. wikipedia.org Many infectious microorganisms, for example, rely on proteases for their replication or use them as virulence factors. nih.gov This has made proteases a significant focus for the pharmaceutical industry as potential drug targets and as diagnostic and prognostic biomarkers. nih.gov

Evolution of Fluorogenic Probes in Enzymology

The ability to monitor enzyme activity in real-time and with high sensitivity is crucial for understanding their function and for developing targeted therapies. Fluorogenic probes have emerged as powerful tools in this endeavor. nih.gov These probes are essentially latent fluorophores that become fluorescent upon a specific enzymatic reaction. nih.gov

The evolution of these probes has been marked by significant advancements:

Early Probes: Initial enzyme-activated probes were often based on xanthene dye scaffolds and were used to detect enzymes like galactosidases, phosphatases, and lipases. nih.gov

Peptide-Based Substrates: For proteases, the development of fluorogenic peptide substrates was a major breakthrough. These substrates consist of a peptide sequence recognized by a specific protease, linked to a fluorophore. mdpi.com A common design involves attaching a fluorophore to the C-terminus of the peptide. pnas.org

Mechanism of Action: The underlying principle is straightforward: the intact substrate is non-fluorescent or has its fluorescence quenched. researchgate.netrndsystems.com When a protease cleaves the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence. mdpi.comresearchgate.net This allows for a continuous and convenient method for the kinetic evaluation of proteases. springernature.com

Common Fluorophores: 7-amino-4-methylcoumarin (B1665955) (AMC) is a widely used fluorophore in these substrates. pnas.orgglpbio.com Upon cleavage, free AMC is released, which emits a distinct fluorescent signal. Another fluorophore, 7-amino-4-carbamoylmethylcoumarin (ACC), has also been developed and offers an increased quantum yield compared to AMC. pnas.org

H-Arg-Arg-AMC Hydrochloride as a Model Fluorogenic Substrate for Protease Assays

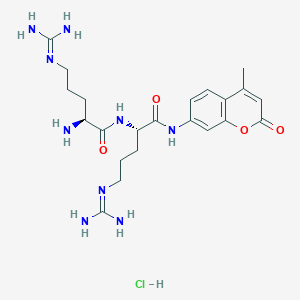

This compound is a specific type of fluorogenic peptide substrate. It consists of a dipeptide, Arginine-Arginine (Arg-Arg), linked to the fluorophore 7-amino-4-methylcoumarin (AMC). The hydrochloride salt form generally enhances the water solubility of the peptide substrate. glpbio.com

This compound serves as an excellent model for several reasons:

Specificity: The Arg-Arg dipeptide sequence makes it a substrate for specific proteases that recognize and cleave at basic amino acid residues. It is widely used to study the enzymatic activity of enzymes like dipeptidyl peptidase III (DPP III).

Mechanism: When a target protease cleaves the peptide bond between the arginine residues and the AMC molecule, the AMC is liberated. This free AMC then fluoresces, typically with an excitation wavelength around 380 nm and an emission wavelength around 460 nm. This allows for real-time kinetic assays to be performed.

Applications in Research: H-Arg-Arg-AMC is a valuable tool in various research areas. It is used in protease activity assays to gain insights into enzyme kinetics and mechanisms. Furthermore, it is employed in the screening of potential drug candidates that target specific proteases.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C22H33N9O4 (for the free base) |

| Molecular Weight | 487.56 g/mol (for the free base) |

| Excitation Maximum (of released AMC) | ~380 nm |

| Emission Maximum (of released AMC) | ~460 nm |

And here is a table detailing some of the proteases that can be assayed using arginine-containing AMC substrates:

| Protease | Substrate Example |

| Cathepsin B | Z-Arg-Arg-AMC. peptanova.de |

| Dipeptidyl Peptidase III (DPP III) | H-Arg-Arg-AMC. |

| Trypsin-like proteasomes | Boc-Leu-Arg-Arg-AMC. medchemexpress.com |

| Cathepsin C | H-Gly-Arg-AMC. glpbio.com |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N9O4.ClH/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25;/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29);1H/t15-,16-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPOAYPKJIILEC-MOGJOVFKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34ClN9O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Framework for Enzymatic Activity Measurement Utilizing H Arg Arg Amc Hydrochloride

Principle of Fluorogenic Detection with 7-Amino-4-Methylcoumarin (B1665955) (AMC)

Fluorogenic assays employing 7-Amino-4-Methylcoumarin (AMC) are widely used for their simplicity and high sensitivity in detecting enzyme activity. researchgate.netmdpi.com The underlying principle involves the enzymatic cleavage of a substrate that has AMC conjugated to it. In its conjugated form, the fluorescence of AMC is quenched. caymanchem.combertin-bioreagent.com Upon enzymatic hydrolysis of the peptide bond, free AMC is released, resulting in a significant increase in fluorescence that can be monitored over time. caymanchem.combertin-bioreagent.comiris-biotech.de This "turn-on" fluorescence provides a direct measure of enzyme activity. medchemexpress.com

Excitation and Emission Spectra Characteristics

The fluorophore 7-Amino-4-Methylcoumarin (AMC) exhibits distinct spectral properties that are crucial for its use in enzymatic assays. The excitation maximum of free AMC is in the range of 341-351 nm, with a corresponding emission maximum between 430-445 nm. caymanchem.comaatbio.comfluorofinder.commedchemexpress.com When AMC is part of a peptide substrate, its fluorescence is minimal, and the excitation and emission wavelengths are shorter, approximately 330 nm and 390 nm, respectively. iris-biotech.de The significant increase in fluorescence intensity and the shift to longer wavelengths upon cleavage allow for sensitive detection of enzymatic activity with low background interference. iris-biotech.de

Interactive Table: Excitation and Emission Wavelengths for AMC

| Compound | Excitation Max (nm) | Emission Max (nm) |

|---|---|---|

| Free AMC | 341 - 351 | 430 - 445 |

| AMC-peptide conjugate | ~330 | ~390 |

Real-time Monitoring and Kinetic Analysis Capabilities

A major advantage of using fluorogenic substrates like H-Arg-Arg-AMC is the ability to monitor enzymatic reactions in real-time. nih.gov The continuous production of the fluorescent AMC molecule allows for the direct and uninterrupted measurement of reaction velocity. nih.gov This capability is essential for performing detailed kinetic analyses of enzyme function. By measuring the initial rates of reaction at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. libretexts.orgwikipedia.orgteachmephysiology.com These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency. libretexts.orgucl.ac.uk

Assay Development and Optimization Strategies

The development of a robust and reliable enzymatic assay requires careful optimization of several experimental parameters. These factors can significantly influence enzyme activity and the accuracy of the measured kinetic data.

Buffer System Considerations (pH, Ionic Strength)

The choice of buffer system, including its pH and ionic strength, is critical for optimal enzyme performance. Most enzymes exhibit maximal activity within a narrow pH range, and deviations from this optimum can lead to reduced activity or even denaturation. mdpi.com For instance, the activity of some proteases is pH-dependent, with optimal ranges often between 6.8 and 8.0. nih.gov The ionic strength of the buffer can also impact enzyme structure and function. Therefore, it is essential to select a buffer that maintains a stable pH and an appropriate ionic strength throughout the assay. researchgate.net Common buffers used in protease assays include Tris and HEPES. rndsystems.com

Temperature Dependence of Hydrolysis

Enzymatic reactions are highly dependent on temperature. nih.gov As the temperature increases, the rate of hydrolysis generally increases up to an optimal temperature. nih.gov Beyond this point, the enzyme may begin to denature, leading to a rapid loss of activity. jackwestin.com For many enzymes, assays are conducted at a constant temperature, such as 37°C, to ensure consistent and reproducible results. acs.org It is crucial to precisely control the temperature during the assay to obtain accurate kinetic measurements. nih.gov

Enzyme Concentration Titration and Substrate Saturation

To accurately determine the kinetic parameters of an enzyme, it is necessary to perform experiments under conditions of both enzyme and substrate saturation. ucl.ac.uk Initially, the enzyme concentration should be titrated to find a concentration that yields a linear reaction rate over a reasonable time period. jackwestin.com Subsequently, the substrate concentration is varied while keeping the enzyme concentration constant. wikipedia.org At low substrate concentrations, the reaction rate is typically proportional to the substrate concentration. wikipedia.orgucl.ac.uk As the substrate concentration increases, the enzyme's active sites become saturated, and the reaction rate approaches its maximum (Vmax). ucl.ac.ukjackwestin.com Plotting the initial reaction rates against the corresponding substrate concentrations allows for the determination of Km and Vmax, often using the Michaelis-Menten equation. teachmephysiology.com

Interactive Table: Key Parameters in Enzyme Kinetics

| Parameter | Description | Importance |

|---|---|---|

| Vmax | The maximum rate of the reaction when the enzyme is saturated with substrate. | Indicates the catalytic efficiency of the enzyme. |

| Km | The substrate concentration at which the reaction rate is half of Vmax. | Reflects the affinity of the enzyme for its substrate; a lower Km indicates higher affinity. |

Control Experiments and Background Fluorescence Management

In enzymatic assays utilizing H-Arg-Arg-AMC Hydrochloride, rigorous control experiments are essential to ensure that the measured fluorescence signal accurately represents the specific enzymatic activity of interest. The primary goal is to identify and correct for any signal that does not originate from the enzyme-catalyzed hydrolysis of the substrate. Several sources can contribute to background fluorescence, including the intrinsic fluorescence of the substrate or other assay components, solvent effects, and non-enzymatic degradation of the substrate. nih.gov Proper management of these factors is critical for obtaining reliable and reproducible kinetic data.

Key control experiments include:

No-Enzyme Control: This is the most critical control, measuring the fluorescence of a solution containing all assay components, including the H-Arg-Arg-AMC substrate, except for the enzyme. nih.gov This allows for the quantification of background signal resulting from substrate autohydrolysis or degradation due to factors like pH or temperature instability. nih.govmdpi.com The rate of fluorescence increase in this control should be subtracted from the rate observed in the presence of the enzyme. nih.gov

No-Substrate Control: This experiment contains the enzyme and all other buffer components but omits the H-Arg-Arg-AMC substrate. It is used to measure the intrinsic fluorescence of the enzyme preparation and any other components in the assay buffer at the chosen excitation and emission wavelengths. This is particularly important when working with crude cell lysates or media, which may contain contaminating fluorescent molecules. rndsystems.com

Inhibitor Control: For assays where the specific enzyme is known, a reaction including a potent and selective inhibitor can confirm that the observed activity is attributable to the target enzyme. escholarship.org The residual fluorescence signal in the presence of the inhibitor represents non-specific substrate cleavage or other background noise. The specific activity can be determined by subtracting the fluorescence of the inhibitor-containing sample from that of the uninhibited sample. biorxiv.org

The data obtained from these controls are used to correct the raw fluorescence readings from the experimental samples. The rate of change in fluorescence from the no-enzyme control is typically subtracted from the rate of the enzyme-catalyzed reaction to yield the true initial velocity.

Illustrative Data for Background Fluorescence Correction

The following table provides an example of how data from control experiments can be used to determine the corrected rate of enzymatic activity. The values are hypothetical and for illustrative purposes.

| Sample Description | Average Rate of Fluorescence Increase (RFU/min) |

| Complete Assay (Enzyme + Substrate) | 150.8 |

| No-Enzyme Control (Substrate only) | 5.2 |

| No-Substrate Control (Enzyme only) | 1.1 |

| Corrected Enzyme Activity Rate | 145.6 |

Table 1: This interactive table demonstrates the process of correcting for background fluorescence. The corrected rate is calculated by subtracting the rate of the 'No-Enzyme Control' from the 'Complete Assay' rate.

Spectrofluorimetric Techniques and Instrumentation

The measurement of enzymatic activity with H-Arg-Arg-AMC relies on spectrofluorimetric techniques to detect the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) product. sigmaaldrich.com This process involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength.

Instrumentation for these assays typically includes:

Spectrofluorometers: These instruments use monochromators to select specific excitation and emission wavelengths, offering high precision and flexibility. They are often used for detailed kinetic studies and for determining the optimal spectral properties for an assay. labbot.bio Cuvette-based spectrofluorometers are common for monitoring single reactions. sigmaaldrich.com

Microplate Readers: For higher throughput applications, fluorescence microplate readers are widely used. escholarship.org These instruments can simultaneously monitor reactions in multiple wells of a 96-well or 384-well plate, making them ideal for screening inhibitors or analyzing multiple experimental conditions. biorxiv.org

The standard excitation and emission wavelengths for the liberated AMC fluorophore are in the range of 340-360 nm for excitation and 440-460 nm for emission. echelon-inc.comcaymanchem.com Specific instrumentation settings may be optimized for the particular buffer system and instrument being used. escholarship.orgnih.gov For example, one study assessing cathepsin B activity used an excitation of 360 nm and an emission of 460 nm. escholarship.org Another protocol specified an excitation of 348 nm and an emission of 440 nm. sigmaaldrich.comsigmaaldrich.com

A critical consideration in fluorescence-based assays is the inner filter effect (IFE) . This phenomenon occurs at high substrate concentrations where the substrate itself absorbs either the excitation light or the emitted fluorescence, leading to a non-linear relationship between fluorophore concentration and signal intensity. labbot.bionih.gov The IFE can artificially lower the observed reaction velocity and lead to inaccurate kinetic parameter determination. nih.govresearchgate.net When the total absorbance of the sample at the excitation and emission wavelengths exceeds 0.08, the inner filter effect should be corrected for. nih.gov Management strategies include using cuvettes with shorter pathlengths or applying mathematical correction formulas based on the absorbance of the assay components. nih.govgithub.io

Typical Instrumentation Settings for AMC-Based Assays

The table below summarizes common settings used in spectrofluorimetric analysis of AMC-releasing enzyme substrates.

| Parameter | Typical Value/Range | Reference |

| Excitation Wavelength (λex) | 348 - 368 nm | escholarship.orgsigmaaldrich.comsigmaaldrich.com |

| Emission Wavelength (λem) | 440 - 467 nm | escholarship.orgsigmaaldrich.comsigmaaldrich.com |

| Assay Temperature | 25 - 40 °C | escholarship.orgsigmaaldrich.com |

| Assay Format | Cuvette or 96/384-well plate | biorxiv.orgsigmaaldrich.com |

| Data Acquisition | Kinetic (time-course) | escholarship.org |

Table 2: This interactive table outlines the typical instrumental parameters for measuring the fluorescence of 7-amino-4-methylcoumarin (AMC) liberated from substrates like H-Arg-Arg-AMC.

Enzymatic Specificity and Kinetic Characterization of H Arg Arg Amc Hydrochloride Cleavage

Substrate Recognition by Target Proteases

The interaction between a protease and its substrate is a highly specific process governed by the amino acid sequence of the substrate and the structural features of the enzyme's active site.

Specificity for Arginine-Arginine (Arg-Arg) Sequence

The presence of two consecutive arginine residues (Arg-Arg) in H-Arg-Arg-AMC makes it a specific substrate for proteases that recognize and cleave after basic amino acids. Trypsin and trypsin-like proteases, for instance, are known to cleave peptide bonds at the C-terminus of arginine or lysine residues. The dibasic nature of the Arg-Arg sequence enhances its selectivity for certain enzymes, such as cathepsin B, distinguishing it from substrates with a single basic residue.

P1 and P2 Subsite Preferences of Enzymes

The specificity of a protease is determined by its subsites, which are pockets or clefts in the active site that accommodate the amino acid residues of the substrate. The residue at the cleavage site is designated as P1, the next residue towards the N-terminus is P2, and so on. For H-Arg-Arg-AMC, the P1 and P2 positions are both occupied by arginine.

Enzymes that efficiently cleave H-Arg-Arg-AMC exhibit a strong preference for basic residues in their S1 and S2 subsites. For example, cathepsin B has distinct preferences for arginine at the P1 position and can accommodate another arginine at the P2 position. In contrast, other proteases, like cathepsins K, L, and S, show a preference for lysine over arginine at the P1 position.

Comparative Analysis with Other AMC-Conjugated Substrates (e.g., H-Arg-AMC, Z-Arg-Arg-AMC, Z-Gly-Gly-Arg-AMC)

To better understand the specificity of H-Arg-Arg-AMC, it is useful to compare its cleavage with that of other AMC-conjugated substrates.

H-Arg-AMC: This substrate, containing only a single arginine residue, is less specific than H-Arg-Arg-AMC. While it can be cleaved by trypsin-like proteases, it can also be a substrate for a broader range of enzymes. The free amino terminus of H-Arg-AMC can sometimes act as a competitive inhibitor for the side chain, affecting its efficacy as a substrate. escholarship.org

Z-Arg-Arg-AMC: The addition of a benzyloxycarbonyl (Z) group to the N-terminus of Arg-Arg-AMC can influence its interaction with proteases. This modification can affect the substrate's solubility and its binding affinity to the enzyme's active site. Z-Arg-Arg-AMC is often used to assay cathepsin B activity. nih.govresearchgate.netnovoprolabs.comacs.orgmedchemexpress.comnih.gov However, it is not entirely specific, as other cysteine proteases like cathepsins L and V can also cleave it. nih.govacs.org

Z-Gly-Gly-Arg-AMC: This substrate is commonly used for assaying urokinase, trypsin, and thrombin activity. evitachem.comechelon-inc.combachem.com The presence of glycine residues at the P2 and P3 positions alters the substrate's recognition by different proteases compared to H-Arg-Arg-AMC.

The choice of substrate is critical for accurately measuring the activity of a specific protease. While Z-Arg-Arg-AMC is a widely used substrate for cathepsin B, its lack of absolute specificity has led to the development of more selective substrates. researchgate.netnih.gov

Determination of Kinetic Parameters

The efficiency of an enzyme's catalytic activity on a substrate is quantified by its kinetic parameters.

Michaelis-Menten Kinetics (K_m, V_max)

The Michaelis-Menten model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_m). V_max represents the rate of the reaction when the enzyme is saturated with the substrate, and K_m is the substrate concentration at which the reaction rate is half of V_max. A lower K_m value indicates a higher affinity of the enzyme for the substrate.

| pH | K_m (μM) | Reference |

|---|---|---|

| 7.2 | 150.1 | nih.gov |

| 4.6 | 225.8 | nih.gov |

Catalytic Efficiency (k_cat/K_m)

The catalytic efficiency of an enzyme is best represented by the specificity constant, k_cat/K_m. This value reflects how efficiently an enzyme converts a substrate into a product at low substrate concentrations. A higher k_cat/K_m indicates a more efficient enzyme.

For cathepsin B, the catalytic efficiency for cleaving Z-Arg-Arg-AMC has been determined at different pH values.

| pH | k_cat/K_m (s⁻¹M⁻¹) | Reference |

|---|---|---|

| 7.2 | 1.1 x 10⁵ | nih.gov |

| 4.6 | 0.1 x 10⁵ | nih.gov |

These data indicate that cathepsin B is more efficient at cleaving Z-Arg-Arg-AMC at a neutral pH compared to an acidic pH.

Characterization of Enzyme-Substrate Interactions of H-Arg-Arg-AMC Hydrochloride Cleavage

The cleavage of the fluorogenic substrate this compound is a key process in the activity assays of various peptidases. Understanding the intricacies of the enzyme-substrate interactions is paramount for the accurate interpretation of kinetic data and for the design of specific enzyme inhibitors or activators. This section delves into the binding affinity of the substrate with target enzymes and the significant influence of N-terminal protecting groups on the efficiency of its cleavage.

Binding Affinity Studies

The binding affinity of a substrate to an enzyme is a critical determinant of the efficiency of the enzymatic reaction. This affinity is quantitatively described by kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki). While specific binding affinity studies for H-Arg-Arg-AMC with a wide range of peptidases are not extensively detailed in the available literature, the principles of these studies can be understood from research on similar dipeptidyl-AMC substrates.

Binding affinity is typically investigated through steady-state and pre-steady-state kinetic analyses. These studies measure the rate of enzyme-catalyzed hydrolysis of the substrate under various conditions. For instance, in the case of cathepsin C, the hydrolysis of various Yaa-Xaa-AMC dipeptide substrates has been examined to elucidate the kinetic profiles. For the substrate Gly-Arg-AMC, a high catalytic efficiency (kcat/Km) of 1.6 µM-1s-1 and a high turnover number (kcat) of 255 s-1 were observed, indicating a strong interaction and rapid cleavage. researchgate.net

The determination of these kinetic parameters allows for the calculation of the dissociation constant (Kd), which is a direct measure of binding affinity. A lower Kd value signifies a higher binding affinity between the enzyme and the substrate. The general approach involves measuring the initial reaction velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Table 1: Illustrative Kinetic Parameters for Dipeptidyl-AMC Substrates with Cathepsin C

| Substrate | kcat (s-1) | Km (µM) | kcat/Km (µM-1s-1) |

| Gly-Arg-AMC | 255 | 159 | 1.6 |

| Gly-Tyr-AMC | 28 | 57 | 0.49 |

| Ser-Tyr-AMC | 25 | 4.7 | 5.3 |

Influence of Protecting Groups (e.g., Z-group on N-terminus) on Cleavage Efficiency

The presence of a protecting group on the N-terminus of a peptide substrate can significantly alter its interaction with peptidases, thereby affecting cleavage efficiency and substrate specificity. The benzyloxycarbonyl (Z) group is a commonly used N-terminal protecting group. Comparing the enzymatic cleavage of Z-Arg-Arg-AMC with that of the unprotected H-Arg-Arg-AMC provides valuable insights into the role of the free N-terminal amino group in substrate recognition and hydrolysis.

Dipeptidyl peptidases (DPPs) are a class of enzymes that specifically recognize and cleave substrates with a free N-terminal amine. nih.gov The presence of the bulky Z-group on the N-terminus of Z-Arg-Arg-AMC can sterically hinder its access to the active site of certain aminopeptidases that require a free N-terminus for substrate binding and catalysis. This is a critical factor, as the charged N-terminal amino group is often essential for the proper orientation of the substrate within the enzyme's active site. researchgate.net

Conversely, for other proteases like cathepsins, which are endopeptidases or have broader specificity, the Z-group can influence substrate preference and the pH optimum of the cleavage reaction. For example, Z-Arg-Arg-AMC is a known substrate for cathepsin B. nih.govacs.org Studies have shown that the cleavage of Z-Arg-Arg-AMC by cathepsin B is pH-dependent, with optimal activity observed at neutral pH, while it shows minimal activity at acidic pH. nih.govnih.gov This suggests that the Z-group may favor binding to the enzyme under neutral conditions.

In contrast to Z-Arg-Arg-AMC, the unprotected H-Arg-Arg-AMC, with its free N-terminal arginine, would be a more suitable substrate for exopeptidases like aminopeptidase B (also known as arginine aminopeptidase), which specifically cleaves N-terminal arginine residues from peptides.

Furthermore, the specificity of Z-Arg-Arg-AMC is not absolute for cathepsin B, as it has been shown to be cleaved by other cysteine cathepsins such as cathepsin L and cathepsin V. nih.govacs.org This lack of specificity highlights the importance of the peptide sequence itself, in addition to the N-terminal modification, in determining enzyme-substrate interactions. The removal of the Z-group to yield H-Arg-Arg-AMC would likely alter its specificity profile among the cathepsin family.

Table 2: Comparative Cleavage of Z-Arg-Arg-AMC by Cysteine Cathepsins at Different pH Values

| Enzyme | Relative Cleavage Activity at pH 4.6 | Relative Cleavage Activity at pH 5.5 | Relative Cleavage Activity at pH 7.2 |

| Cathepsin B | Low | Moderate | High |

| Cathepsin L | High | High | Low |

| Cathepsin V | High | High | Low |

| Cathepsin K | No significant cleavage | No significant cleavage | No significant cleavage |

| Cathepsin S | No significant cleavage | No significant cleavage | No significant cleavage |

This table summarizes the relative cleavage patterns of the N-terminally protected Z-Arg-Arg-AMC by various cathepsins, illustrating the influence of the substrate structure and pH on enzymatic activity. Direct comparative data for H-Arg-Arg-AMC under identical conditions is not available but would be expected to differ based on the requirement of a free N-terminus by certain peptidases. nih.govacs.org

Applications of H Arg Arg Amc Hydrochloride in Advanced Biochemical Investigations

Elucidation of Protease Reaction Mechanisms

H-Arg-Arg-AMC Hydrochloride serves as a valuable substrate for studying the kinetics and catalytic mechanisms of proteases that exhibit specificity for di-arginine sequences, such as certain cathepsins and trypsin-like enzymes. chemimpex.com

The core of this substrate's utility is its molecular design, which consists of a dipeptide (Arg-Arg) recognized by the target enzyme, linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC). glpbio.com In its intact form, the AMC group is non-fluorescent. Upon enzymatic action, the protease cleaves the amide bond between the C-terminal arginine and the AMC molecule. This hydrolysis event liberates free AMC, which is highly fluorescent. glpbio.comcaymanchem.com

The rate of this reaction can be continuously monitored by measuring the increase in fluorescence over time using a fluorometer, typically with excitation wavelengths between 340-360 nm and emission wavelengths between 440-460 nm. glpbio.comcaymanchem.com This direct relationship between substrate cleavage and fluorescent signal allows researchers to perform detailed kinetic analyses. By measuring the reaction rates at various substrate concentrations, key enzymatic parameters such as the Michaelis constant (Kм) and the catalytic rate constant (kcat) can be determined. glpbio.com This data is fundamental to understanding the efficiency and substrate affinity of an enzyme, providing quantitative insights into its hydrolytic pathway.

Many proteases, particularly serine and cysteine proteases, rely on a "catalytic triad" in their active site to perform catalysis. A catalytic triad (B1167595) is a specific spatial arrangement of three amino acid residues—typically an acid, a base, and a nucleophile—that work in concert to break peptide bonds.

This compound is instrumental in probing the function of these triads. By providing a specific and easily detectable reaction, it allows researchers to assess the impact of modifications to the catalytic triad on the enzyme's function. For example, site-directed mutagenesis can be used to substitute one of the triad's residues. The resulting mutant enzyme's ability to cleave H-Arg-Arg-AMC can then be measured. A significant decrease or complete loss of activity, observed as a lack of fluorescence increase, confirms the essential role of the mutated residue within the catalytic triad for the enzyme's catalytic function.

Identification and Characterization of Novel Protease Activities

The specificity of this compound for certain protease families makes it a powerful tool for discovering and characterizing new enzymes from complex biological sources. chemimpex.com

H-Arg-Arg-AMC can be incorporated into substrate libraries to screen for novel protease activities. nih.gov Such libraries contain a diverse array of peptide sequences linked to a fluorescent reporter like AMC. When screening a biological sample, such as a cell lysate or a tissue extract, a "hit" on the H-Arg-Arg-AMC substrate (indicated by a fluorescent signal) points to the presence of an enzyme with trypsin-like or cathepsin B-like specificity. medchemexpress.com This approach is particularly useful for identifying previously uncharacterized proteases in various organisms or for discovering new functions of known enzymes in different biological contexts. This method allows for the rapid profiling of the substrate specificities of a wide array of proteases. researchgate.net

During the multi-step process of purifying a specific protease from a complex mixture, it is essential to track the enzyme's activity to ensure that the correct protein is being isolated. H-Arg-Arg-AMC serves as a rapid and reliable assay for this purpose. After each purification step, such as column chromatography, the resulting fractions are tested for their ability to cleave the substrate. The fractions exhibiting the highest proteolytic activity are then carried forward to the next stage of purification. This ensures that the purification process is effectively enriching the active enzyme of interest and provides confirmation of its enzymatic function once isolated.

Modulation of Protease Activity: Activator and Inhibitor Studies

Understanding how to control protease activity is crucial for drug development and for studying cellular processes. chemimpex.com H-Arg-Arg-AMC provides a standardized assay to screen for and characterize molecules that can either inhibit or activate proteases.

The baseline activity of a target protease is first established by measuring its rate of H-Arg-Arg-AMC cleavage. To screen for inhibitors, the assay is performed in the presence of candidate compounds. nih.gov A reduction in the rate of fluorescence generation indicates that the compound is interfering with the enzyme's activity. nih.gov This method is widely used in high-throughput screening (HTS) campaigns to identify potential therapeutic agents that target proteases involved in disease. nih.gov For instance, the specific cathepsin B inhibitor CA-074 has been used to confirm that the cleavage of an Arg-Arg-AMC substrate in cell homogenates is directly attributable to cathepsin B activity. nih.gov

Conversely, the same assay can be used to identify activators, which would cause an increase in the rate of substrate cleavage. The data gathered from these assays, such as the half-maximal inhibitory concentration (IC50), is critical for characterizing the potency and mechanism of action of potential modulators.

The following table, adapted from studies on the closely related substrate Z-Arg-Arg-AMC, illustrates how such substrates are used to characterize the specificity of various proteases, which is a critical step in designing targeted inhibitor studies. nih.gov

| Enzyme | Specific Activity at pH 4.6 (RFU/s/pmol) | Specific Activity at pH 7.2 (RFU/s/pmol) |

| Cathepsin B | 1.8 ± 0.1 | 10.7 ± 0.4 |

| Cathepsin L | 10.1 ± 0.2 | 0.9 ± 0.1 |

| Cathepsin K | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Cathepsin S | 0.2 ± 0.0 | 0.2 ± 0.0 |

| Cathepsin V | 1.8 ± 0.1 | 0.2 ± 0.0 |

| This table shows the specific activity of several cysteine cathepsins on the Z-Arg-Arg-AMC substrate at different pH values. RFU stands for Relative Fluorescence Units. Data from nih.gov. |

This type of specificity data is crucial, as it reveals that while a substrate like Arg-Arg-AMC is highly useful, it can be cleaved by multiple enzymes, highlighting the need for specific inhibitors like CA-074 to confirm the identity of the protease being studied in complex biological samples. nih.gov

Characterization of Inhibitor Potency (IC50, K_i)

A primary application of H-Arg-Arg-AMC is in the quantitative assessment of inhibitor potency. This is achieved by measuring two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (K_i).

The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity by 50% under specific experimental conditions. nih.gov To determine the IC50, a fixed concentration of the target protease and the H-Arg-Arg-AMC substrate are incubated with a range of inhibitor concentrations. The rate of AMC fluorescence generation is measured for each concentration. As the inhibitor concentration increases, the rate of substrate cleavage decreases. The resulting data are plotted as enzyme activity versus inhibitor concentration, and the IC50 is calculated from the dose-response curve. While widely used, the IC50 value is dependent on the concentrations of both the enzyme and the substrate, making it a relative measure of potency. revvity.com

A more absolute and informative measure of an inhibitor's potency is the inhibition constant (K_i) . revvity.com The K_i is the dissociation constant for the binding of the inhibitor to the enzyme, representing the intrinsic affinity between the two molecules. A lower K_i value signifies a higher affinity and, therefore, a more potent inhibitor. The K_i can be derived from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (K_m) of the substrate for the enzyme. revvity.com Assays using H-Arg-Arg-AMC provide the necessary kinetic data to perform these calculations, enabling a standardized comparison of different inhibitors. For instance, a novel thiocarbazate was identified as a potent inhibitor of human cathepsin L with an IC50 of 56 nM, which was further characterized to determine its K_i of 0.89 nM. nih.gov

Table 1: Illustrative Potency of Hypothetical Inhibitors Against Cathepsin B This interactive table shows sample data for different inhibitors tested against Cathepsin B using H-Arg-Arg-AMC as the substrate. The K_m of H-Arg-Arg-AMC for Cathepsin B is assumed to be 20 µM for the K_i calculation.

| Inhibitor | IC50 (nM) | Substrate [H-Arg-Arg-AMC] (µM) | Calculated K_i (nM) | Potency Ranking |

| Compound A | 50 | 20 | 25.0 | High |

| Compound B | 250 | 20 | 125.0 | Medium |

| Compound C | 1200 | 20 | 600.0 | Low |

| Compound D | 15 | 20 | 7.5 | Very High |

Modes of Inhibition (Competitive, Non-competitive, Uncompetitive)

Beyond determining potency, H-Arg-Arg-AMC is instrumental in elucidating the mechanism or mode of action by which an inhibitor functions. The three primary reversible inhibition modes—competitive, non-competitive, and uncompetitive—can be distinguished by analyzing the enzyme's kinetics at varying concentrations of both the substrate (H-Arg-Arg-AMC) and the inhibitor. nih.gov

Competitive Inhibition: A competitive inhibitor binds to the enzyme's active site, directly competing with the substrate. jackwestin.comjackwestin.com In assays using H-Arg-Arg-AMC, the presence of a competitive inhibitor will increase the apparent Michaelis constant (K_m) of the substrate, meaning a higher concentration of H-Arg-Arg-AMC is needed to reach half the maximum reaction velocity. However, the maximum velocity (V_max) remains unchanged because the inhibition can be overcome by sufficiently high substrate concentrations. medicoapps.org

Non-competitive Inhibition: A non-competitive inhibitor binds to the enzyme at an allosteric site, a location distinct from the active site. jackwestin.comjackwestin.com This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. Consequently, assays will show a decrease in the V_max. The K_m, which reflects the substrate's binding affinity, remains unchanged because the inhibitor does not interfere with the binding of H-Arg-Arg-AMC to the active site. medicoapps.orgyoutube.com

Uncompetitive Inhibition: An uncompetitive inhibitor binds exclusively to the enzyme-substrate (ES) complex, effectively trapping the substrate in the active site and preventing product release. nih.govjackwestin.com This mode of inhibition is most effective at high substrate concentrations. Kinetic analysis using H-Arg-Arg-AMC will reveal a decrease in both the V_max and the apparent K_m. medicoapps.org

By systematically varying the concentrations of H-Arg-Arg-AMC and the inhibitor and analyzing the data using graphical methods like Lineweaver-Burk plots, researchers can precisely determine the inhibitor's mode of action.

Table 2: Impact of Inhibition Modes on Kinetic Parameters in H-Arg-Arg-AMC Assays This interactive table summarizes the expected changes in the Michaelis constant (K_m) and maximum velocity (V_max) for different modes of inhibition when using H-Arg-Arg-AMC as the substrate.

| Mode of Inhibition | Inhibitor Binding Site | Effect on K_m | Effect on V_max |

| Competitive | Active Site | Increases | Unchanged |

| Non-competitive | Allosteric Site | Unchanged | Decreases |

| Uncompetitive | Enzyme-Substrate (ES) Complex | Decreases | Decreases |

Screening Platforms for Protease Modulators

The robust and sensitive fluorescent signal generated by the cleavage of H-Arg-Arg-AMC makes it an ideal reagent for high-throughput screening (HTS) platforms designed to discover novel protease inhibitors or activators. nih.gov HTS involves the rapid, automated testing of thousands to millions of chemical compounds for their ability to modulate the activity of a biological target.

In a typical HTS assay for a protease inhibitor, a specific concentration of the target enzyme is dispensed into the wells of a multi-well microplate. Subsequently, compounds from a chemical library are added to each well, followed by the addition of this compound. The plate is incubated, and the fluorescence is read over time by an automated plate reader. abcam.cn Wells containing effective inhibitors will exhibit significantly lower fluorescence compared to control wells (which typically contain the enzyme, substrate, and a solvent like DMSO). nih.gov

The simplicity and reliability of this "mix-and-read" format are key advantages. The assay is readily miniaturized to 384- or 1536-well formats, conserving precious enzyme and library compounds. The strong fluorescence signal provides a high signal-to-background ratio, increasing the sensitivity and reliability of the screen. Compounds identified as "hits" in the primary screen are then subjected to further validation, including dose-response curves to determine IC50 values and mechanistic studies, often using the same H-Arg-Arg-AMC substrate. nih.gov

Table 3: Key Features of an HTS Assay Using H-Arg-Arg-AMC This interactive table outlines the typical components and parameters of a high-throughput screening assay designed to find inhibitors of a target protease.

| Assay Parameter | Description | Example |

| Platform | Multi-well microplate | 384-well or 1536-well black plate |

| Enzyme | Purified target protease | Recombinant Human Cathepsin B |

| Substrate | Fluorogenic peptide | This compound |

| Compound Library | Large collection of small molecules | >100,000 diverse compounds |

| Detection Method | Fluorescence intensity measurement | Excitation: ~360 nm, Emission: ~460 nm |

| Primary Endpoint | Percent inhibition of enzyme activity | % Inhibition = [1 - (Signal_Compound / Signal_Control)] x 100 |

| Assay Type | Homogeneous "mix-and-read" | All components are mixed in the well before reading |

Development of High-Throughput Screening (HTS) Assays

The design of robust and efficient HTS assays is fundamental to screening large libraries of chemical compounds. H-Arg-Arg-AMC is frequently employed as a substrate in such assays due to the fluorescent properties of its 7-amino-4-methylcoumarin (AMC) group. The intact peptide is non-fluorescent, but upon proteolytic cleavage of the amide bond between the arginine residue and the AMC moiety, the liberated AMC fluoresces, providing a direct measure of enzyme activity.

The quest for efficiency and cost-effectiveness in drug discovery has driven the miniaturization and automation of biochemical assays. dispendix.comnih.gov HTS platforms allow for the rapid testing of thousands to millions of compounds, a process greatly facilitated by reducing assay volumes. dispendix.comdispendix.com Miniaturization conserves valuable reagents, including the target enzyme and the substrate H-Arg-Arg-AMC, and reduces the amount of test compound required. dispendix.comaragen.com This is particularly advantageous when screening large and diverse compound libraries.

Automated liquid handling systems are pivotal in this context, enabling precise and reproducible dispensing of nanoliter-scale volumes into high-density microplates (e.g., 384- or 1536-well formats). dispendix.comdispendix.com The use of H-Arg-Arg-AMC in these automated workflows allows for continuous, real-time monitoring of enzyme kinetics. The fluorescence signal generated can be read by plate readers compatible with HTS, allowing for rapid data acquisition and analysis across thousands of samples simultaneously. nih.gov This synergy between a sensitive fluorogenic substrate and automated platforms significantly accelerates the initial stages of drug discovery.

A critical aspect of HTS assay development is ensuring its robustness and reliability. The Z'-factor is a statistical parameter widely used to quantify the quality of an HTS assay. nih.gov It provides a measure of the separation between the positive and negative control signals, taking into account the data variation associated with these measurements. nih.govbmglabtech.com A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, suitable for HTS. bmglabtech.com

In the context of an assay using H-Arg-Arg-AMC, the positive control would typically be the enzyme reaction with the substrate in the absence of any inhibitor, showing maximum fluorescence. The negative control would be the reaction with a known potent inhibitor or without the enzyme, resulting in minimal fluorescence. By calculating the Z'-factor, researchers can validate that the assay window is sufficiently large and the data variation is low enough to confidently identify "hits" from a compound library. nih.gov This assessment is a crucial step before embarking on a large-scale screening campaign to ensure that the resources are used effectively and the results are trustworthy. researchgate.net

Identification of Lead Compounds Targeting Proteases

H-Arg-Arg-AMC is particularly useful for identifying inhibitors of trypsin-like serine proteases, which preferentially cleave after basic amino acid residues like arginine. nih.gov Many such proteases are implicated in a variety of diseases, making them attractive drug targets.

In a typical HTS campaign to find anti-protease agents, a library of compounds is screened for their ability to inhibit the cleavage of H-Arg-Arg-AMC by the target protease. A reduction in the rate of fluorescence increase compared to the uninhibited control indicates that a compound is a potential inhibitor. This primary screen allows for the rapid identification of initial "hit" compounds from a large collection. researchgate.netacs.org For instance, fluorogenic substrates are instrumental in screening for inhibitors of viral proteases, such as those from SARS-CoV-2, where inhibiting proteolytic activity is a key therapeutic strategy. nih.govasm.org

Table 1: Example Data from a Primary HTS Screen for Protease Inhibitors

| Compound ID | % Inhibition of H-Arg-Arg-AMC Cleavage | Hit Status |

| Cmpd-001 | 3% | Non-Hit |

| Cmpd-002 | 85% | Hit |

| Cmpd-003 | 12% | Non-Hit |

| Cmpd-004 | 92% | Hit |

| Cmpd-005 | 55% | Hit |

This table is illustrative and represents typical data generated in a primary screen.

Compounds identified as "hits" in the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity. nih.govcreative-biolabs.comsigmaaldrich.com This often involves re-testing the compounds, typically in dose-response format, using the same H-Arg-Arg-AMC assay to determine their potency (e.g., IC50 value). bellbrooklabs.com

Following initial confirmation, secondary or orthogonal assays are developed to ensure that the observed activity is not an artifact of the primary assay format. nih.govbellbrooklabs.com For example, a hit identified using the H-Arg-Arg-AMC substrate might be tested in a different type of assay that does not rely on fluorescence or uses a different, more natural substrate of the target enzyme. This step is crucial for confirming that the compound's mechanism of action is indeed the inhibition of the target protease. creative-biolabs.com

In Vitro Applications in Disease Research Models (Tool for understanding mechanisms)

Beyond its role in large-scale screening, H-Arg-Arg-AMC serves as a valuable tool in more focused in vitro studies aimed at understanding disease mechanisms. By providing a means to accurately measure the activity of specific proteases, it helps researchers investigate the role of these enzymes in various pathological processes.

For example, dysregulation of proteases is a hallmark of many diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. unime.itresearchgate.netresearchgate.net In cancer research, substrates like H-Arg-Arg-AMC can be used to measure the activity of cathepsins, proteases that are often overexpressed in tumors and contribute to invasion and metastasis. medchemexpress.com In cardiovascular research, understanding the activity of proteases involved in tissue remodeling can be aided by such fluorogenic substrates. nih.govmdpi.com Researchers can use H-Arg-Arg-AMC in cell-based models or with purified enzymes to study how different conditions or genetic modifications affect protease activity, thereby gaining insights into the molecular basis of disease. acs.orgnih.gov

Future Perspectives and Emerging Research Directions

Development of Next-Generation Fluorogenic Substrates Based on the H-Arg-Arg-AMC Scaffold

The H-Arg-Arg-AMC scaffold is a foundational component for developing new and improved fluorogenic probes. nih.govacs.org Research in this area aims to create substrates with enhanced sensitivity, greater specificity, and optimized kinetic properties for a wider range of target enzymes. glpbio.com

Key strategies for developing next-generation substrates include:

Modification of the Peptide Sequence: By altering the amino acid sequence, researchers can fine-tune the substrate's specificity for different proteases. For instance, lengthening the peptide chain or substituting amino acids can increase selectivity for a particular enzyme while decreasing its recognition by off-target proteases. nih.gov This allows for more precise measurement of specific enzyme activities within complex biological mixtures.

Alteration of the Fluorophore: While 7-amino-4-methylcoumarin (B1665955) (AMC) is a widely used fluorophore, new probes are being developed with alternative fluorescent reporters. nih.gov These next-generation fluorophores may offer advantages such as emission at longer wavelengths to minimize background autofluorescence from biological samples, higher quantum yields for increased signal intensity, and improved photostability. nih.govnih.gov

These advancements are leading to the creation of highly specialized tools for enzyme analysis, as detailed in the comparative table below.

| Feature | H-Arg-Arg-AMC (Conventional) | Next-Generation Substrate (Hypothetical) | Research Goal |

| Specificity | High for certain proteases like Cathepsin B medchemexpress.com | Engineered for unique or difficult-to-study proteases | To minimize off-target activity and enable precise enzyme profiling. |

| Fluorophore | 7-amino-4-methylcoumarin (AMC) medchemexpress.com | Red or near-infrared emitting dye | To reduce background autofluorescence and allow for in vivo imaging. nih.gov |

| Kinetics (kcat/Km) | Standard kinetic parameters | Optimized for higher catalytic efficiency | To increase assay sensitivity and allow for detection of low-abundance enzymes. nih.gov |

| Solubility | Good in aqueous solutions chemimpex.com | Enhanced solubility in physiological buffers | To improve ease of use and reliability in various experimental setups. nih.gov |

| Application | In vitro enzyme assays, cell lysates | Live-cell imaging, high-throughput screening ens-lyon.frnih.gov | To expand the utility of fluorogenic substrates to more complex biological systems. |

Integration with Advanced Biosensing Technologies

The specific and detectable nature of fluorogenic peptide substrates like H-Arg-Arg-AMC makes them ideal components for advanced biosensing platforms. biosynth.com These technologies translate the enzymatic cleavage of the peptide into a measurable signal, enabling rapid and sensitive detection of target analytes. nih.govmdpi.com

Emerging integrations include:

Optical Biosensors: Peptides are increasingly used as recognition elements in optical biosensors. nih.gov Substrates based on the H-Arg-Arg-AMC scaffold can be immobilized on surfaces, such as microplates or nanoparticles. The enzymatic activity, detected by the fluorescence signal, can then be measured with high sensitivity. This approach is valuable for developing diagnostic tools that can detect enzyme biomarkers associated with various diseases. chemimpex.com

Electrochemical Biosensors: In this technology, peptides are coupled to electrochemical transducers. biosynth.commdpi.com When a target enzyme cleaves the peptide substrate, it can trigger a change in the electrical properties of the sensor. For example, the cleavage might release a redox-active reporter molecule that can be detected electrochemically. These biosensors offer advantages such as cost-effectiveness and potential for miniaturization, making them suitable for point-of-care diagnostics. biosynth.commdpi.com

High-Throughput Screening (HTS): Fluorogenic substrates are integral to HTS campaigns for drug discovery. ens-lyon.fr The H-Arg-Arg-AMC scaffold can be adapted to create libraries of substrates for screening large numbers of potential enzyme inhibitors. The simplicity and sensitivity of fluorescence-based assays allow for the rapid identification of lead compounds that modulate enzyme activity. chemimpex.com

The table below summarizes how peptide substrates are utilized in various biosensing technologies.

| Biosensing Technology | Role of Peptide Substrate (e.g., H-Arg-Arg-AMC) | Detection Principle | Potential Application |

| Fluorescence Microscopy | Probe for cellular enzyme activity | Enzymatic cleavage releases a fluorophore, allowing visualization of activity in live cells. pnas.org | Real-time imaging of cellular processes and disease progression. |

| Electrochemical Sensors | Biorecognition element coupled to an electrode | Cleavage of the peptide alters the electrochemical signal generated by a reporter molecule. biosynth.commdpi.com | Low-cost, portable diagnostics for disease biomarkers. |

| Flow Cytometry | Marker for specific cell populations | Cells with the target enzyme activity cleave the substrate, becoming fluorescent for sorting. ens-lyon.fr | Isolating and studying specific cell types based on their enzymatic profile. |

| Microplate-based Assays | Substrate for quantifying enzyme kinetics | The rate of fluorescence increase is measured to determine enzyme activity and inhibition. nih.govrndsystems.com | Drug discovery and screening for enzyme inhibitors. chemimpex.com |

Mechanistic Studies on Enzyme Regulation and Pathways

Fluorogenic substrates like H-Arg-Arg-AMC are powerful tools for investigating the fundamental mechanisms of enzyme function and their roles in complex biological pathways. chemimpex.com By providing a direct and real-time readout of enzymatic activity, these probes help researchers understand how enzymes are controlled and how they contribute to cellular processes. nih.govpnas.org

Key research applications include:

Enzyme Kinetics and Inhibition: H-Arg-Arg-AMC is widely used to determine key kinetic parameters of proteases, such as KM and kcat. glpbio.com It is also invaluable for studying the mechanism of enzyme inhibitors, allowing researchers to determine inhibition constants (Ki) and understand how different compounds affect enzyme activity. This is a critical step in the development of new therapeutic agents. chemimpex.com

Mapping Metabolic Pathways: By measuring the activity of specific enzymes in cell lysates or tissues, researchers can gain insights into metabolic and signaling pathways. nih.gov For example, altered protease activity detected using a substrate like H-Arg-Arg-AMC could indicate a change in a particular cellular pathway associated with a disease state. This approach helps in identifying new drug targets and understanding disease mechanisms. mdpi.com

Investigating Allosteric Regulation: Enzymes are often regulated by molecules that bind to sites other than the active site (allosteric regulation). Fluorogenic substrates can be used to study how these allosteric modulators enhance or inhibit enzyme activity, providing a more complete picture of enzyme control within the cell.

The following table outlines research findings from studies utilizing fluorogenic substrates to investigate enzyme mechanisms.

| Research Area | Enzyme/Pathway Studied | Method | Key Findings |

| Cancer Research | Cathepsin B in cancer cells medchemexpress.com | Microplate-based fluorescence assay using Arg-Arg-AMC. | Demonstrated a method to quantify cancer cell-associated cathepsin B activity, which is linked to metastasis. medchemexpress.com |

| Complement System | Complement enzyme CVFBb nih.gov | Solution-phase fluorescence assay with a custom peptide-AMC substrate. | Lengthening the peptide sequence of the substrate increased its specificity for the target enzyme over other related proteases. nih.gov |

| Thrombin Activity | Thrombin in blood coagulation medchemexpress.com | Continuous monitoring of thrombin generation using a Gly-Gly-Arg-AMC substrate. | Showed the utility of fluorogenic substrates for studying the kinetics of coagulation cascade enzymes. medchemexpress.com |

| Dipeptidyl Peptidases | Fibroblast activation protein (FAP) and Dipeptidyl peptidase IV (DPP-IV) nih.gov | Cell-based assays with novel fluorogenic probes. | Developed selective probes to differentiate the activities of two closely related enzymes, aiding in drug discovery. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.